![molecular formula C21H26FN3O3S B4104211 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide](/img/structure/B4104211.png)
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
Overview
Description
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide, commonly known as EFNB, is a small molecule that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.
Mechanism of Action
EFNB binds to the extracellular domain of the ephrin-B2 receptor, preventing its activation and downstream signaling. This leads to a decrease in cell migration, proliferation, and survival. EFNB has been found to be highly selective for the ephrin-B2 receptor and does not affect other related receptors.
Biochemical and Physiological Effects
EFNB has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis and tumor growth in mouse models of cancer. EFNB has also been found to promote neuronal differentiation and axon guidance. In addition, EFNB has been found to modulate the immune response and has potential applications in immunotherapy.
Advantages and Limitations for Lab Experiments
EFNB is a potent and selective inhibitor of the ephrin-B2 receptor, making it a valuable tool for studying its role in various biological processes. EFNB has been optimized for large-scale production, making it readily available for researchers. However, EFNB has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.
Future Directions
For EFNB research include developing more potent and selective analogs, optimizing its pharmacokinetics and bioavailability, and exploring its potential applications in immunotherapy. EFNB may also have applications in regenerative medicine, as it has been found to promote neuronal differentiation and axon guidance.
Scientific Research Applications
EFNB has been extensively used in scientific research as a tool compound for studying various biological processes. It has been found to be a potent inhibitor of the ephrin-B2 receptor, a transmembrane protein that plays a crucial role in cell signaling and migration. EFNB has been used to study the role of ephrin-B2 in cancer metastasis, angiogenesis, and neuronal development.
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-2-23-12-14-24(15-13-23)21(26)17-25(16-18-8-10-19(22)11-9-18)29(27,28)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAXUDSHNMVUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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